Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzyl sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Sulfonylation: The benzyl sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of a thiol with an ester under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)thio)acetate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-((1-((3-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16F3N1O2S1. Key structural features include:
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
- Pyrrolidine ring : Often associated with various pharmacological activities.
- Sulfonyl moiety : Imparts unique reactivity and biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing heterocycles have shown promising results against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular receptors .
Anticancer Potential
Research has highlighted the potential anticancer effects of compounds with similar structures. For example, some pyrrolidine derivatives have demonstrated cytotoxicity against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. In vitro studies report IC50 values ranging from nanomolar to micromolar concentrations, indicating significant potency .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, leading to therapeutic effects.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .
Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of pyrrolidine derivatives found that a related compound exhibited an EC50 value of 0.012 µM against a viral strain, demonstrating significant potency without cytotoxic effects . This suggests that this compound may possess similar or enhanced antiviral properties.
Study 2: Anticancer Activity
In another investigation, a series of sulfonamide-containing compounds were tested against various cancer cell lines. One derivative showed an IC50 value of 0.025 µM against breast cancer cells, indicating strong anticancer activity . The study concluded that modifications to the sulfonamide group could enhance efficacy.
Data Tables
Activity Type | Compound | EC50/IC50 Value | Target |
---|---|---|---|
Antiviral | Pyrrolidine Derivative | 0.012 µM | HIV |
Anticancer | Sulfonamide Compound | 0.025 µM | Breast Cancer |
Properties
IUPAC Name |
methyl 2-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S2/c1-23-14(20)9-24-13-5-6-19(8-13)25(21,22)10-11-3-2-4-12(7-11)15(16,17)18/h2-4,7,13H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVCRRCRICUELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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